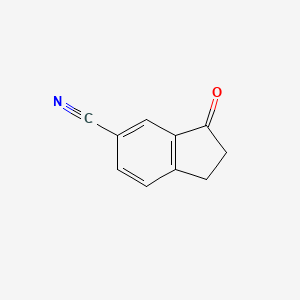

6-氰基-1-茚酮

描述

Synthesis Analysis

The synthesis of 1-indanones, including 6-Cyano-1-indanone, has been achieved through various methods. One common method is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids . Other methods include the use of transition-metal-catalyzed annulation strategies .Molecular Structure Analysis

The molecular structure of 6-Cyano-1-indanone is derived from the indanone core, which is a prominent motif found in a number of natural products and pharmaceuticals . The indanone core is easily accessible and exhibits versatile reactivity .Chemical Reactions Analysis

Indanones, including 6-Cyano-1-indanone, are known for their versatile reactivity. They have been used in various annulations to construct fused and spirocyclic frameworks . These reactions often involve cyclization of the 1-indanone core .Physical and Chemical Properties Analysis

6-Cyano-1-indanone is a pale yellow solid with a melting point of 111-113°C. It is soluble in organic solvents like chloroform, acetone, and ethyl.科学研究应用

活性特性和生物质降解

包括6-氰基-1-茚酮类似物在内的茚酮衍生物已被研究其活性特性和在生物质降解中的潜在应用。使用热量计技术和计算方法对类似化合物进行的活性研究突出了茚酮衍生物在评估其燃烧和升华焓方面的重要性。这些特性对于理解茚酮衍生物在生物质降解过程中的活性效率和应用至关重要,为环境和能源相关应用提供了关于其稳定性和反应性的见解(Silva, Lima, & Ribeiro da Silva, 2018)。

电催化和有机合成

茚酮衍生物的电催化特性,包括与6-氰基-1-茚酮有关的结构类似物,具有重要意义。研究表明这些化合物在电化学合成1-茚酮中的应用,展示了它们在环境友好条件下创建生物活性支架的实用性。这种方法的特点是避免了过渡金属催化剂、化学氧化剂和添加剂,强调了6-氰基-1-茚酮及其衍生物在绿色化学和可持续有机合成中的作用(Zhang, Hao, Wang, Tu, & Jiang, 2020)。

化学合成和功能材料开发

茚酮衍生物的合成,包括与6-氰基-1-茚酮相关的化合物,在功能材料和生物活性化合物的开发中发挥着至关重要的作用。一篇关注使用1-茚酮进行环加成构建融合和螺环结构的综述展示了这些化合物的多功能性和反应性。这种合成策略使得能够生产各种碳环和杂环骨架,为生物相关化合物和天然产物提供了途径。这项研究强调了6-氰基-1-茚酮衍生物在药物化学、材料科学和天然产物合成中的重要性(Das & Dutta, 2022)。

星际化学

有趣的是,对与6-氰基-1-茚酮结构类似的分子的研究已扩展到星际化学领域。在空间中检测到高极性的五元环氰基环戊二烯暗示了分子云中丰富的芳香化学。这一发现暗示了氰基取代的芳香化合物,可能包括茚酮衍生物,在星际化学过程中的潜在存在和重要性。这项研究为了解宇宙分子复杂性和与生命相关分子起源的可能性打开了迷人的可能性(McCarthy et al., 2020)。

未来方向

Indanone-containing scaffolds, including 6-Cyano-1-indanone, are attractive synthetic targets due to their wide occurrence in many natural products, drugs, and functional materials . Future research may focus on the development of the 1-indanone core and the exploration of its potential applications .

作用机制

Target of Action

Indanones, in general, are known to interact with various biological targets due to their versatile reactivity .

Mode of Action

Indanones are known for their easy accessibility and versatile reactivity . They are involved in a variety of cyclization reactions, which could potentially influence their interaction with biological targets .

Biochemical Pathways

Indanones are known to be involved in various biochemical pathways due to their structural motifs . They are frequently found in numerous natural products and synthetically bioactive molecules .

Pharmacokinetics

The synthesis of 1-indanones has been achieved through non-conventional techniques, which could potentially influence their pharmacokinetic properties .

Result of Action

1-indanones have been found to exhibit a broad range of biological activities . For instance, they have shown cytotoxicity against various human cancer cell lines .

Action Environment

The synthesis of 1-indanones has been achieved through non-conventional techniques, which could potentially influence their stability and reactivity under different environmental conditions .

生化分析

Biochemical Properties

6-Cyano-1-indanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit monoamine oxidases, specifically the isoforms MAO-A and MAO-B . This inhibition can affect the metabolism of neurotransmitters, thereby influencing neurological functions. Additionally, 6-Cyano-1-indanone can interact with bacterial transglycosylase, displaying antibacterial activity .

Cellular Effects

6-Cyano-1-indanone exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 6-Cyano-1-indanone can induce apoptosis by modulating signaling pathways such as the Wnt/β-catenin and Hedgehog pathways . This modulation leads to changes in gene expression that promote cell death. Furthermore, 6-Cyano-1-indanone affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of 6-Cyano-1-indanone involves several interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound inhibits monoamine oxidases by binding to their active sites, preventing the breakdown of neurotransmitters . Additionally, 6-Cyano-1-indanone can activate certain signaling pathways by interacting with receptors or other signaling molecules, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Cyano-1-indanone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-Cyano-1-indanone remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to 6-Cyano-1-indanone in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 6-Cyano-1-indanone vary with different dosages in animal models. At lower doses, the compound can exhibit therapeutic effects, such as reducing cyst development in polycystic kidney disease models . At higher doses, 6-Cyano-1-indanone may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity.

Metabolic Pathways

6-Cyano-1-indanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters in the brain . Additionally, 6-Cyano-1-indanone can affect the activity of metabolic enzymes in other tissues, influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 6-Cyano-1-indanone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cells, 6-Cyano-1-indanone can interact with binding proteins that facilitate its localization and accumulation in specific tissues . This distribution pattern is crucial for its biological activity and therapeutic potential.

Subcellular Localization

6-Cyano-1-indanone exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, 6-Cyano-1-indanone may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . This subcellular localization is essential for understanding the precise mechanisms through which 6-Cyano-1-indanone exerts its effects.

属性

IUPAC Name |

3-oxo-1,2-dihydroindene-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-6-7-1-2-8-3-4-10(12)9(8)5-7/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBIKXKXAWDYIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452470 | |

| Record name | 6-Cyano-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69975-66-2 | |

| Record name | 2,3-Dihydro-3-oxo-1H-indene-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69975-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyano-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-2,3-dihydro-1H-indene-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

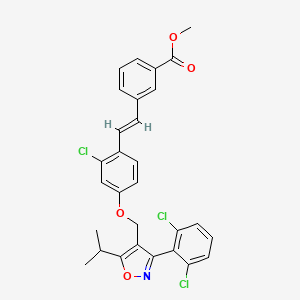

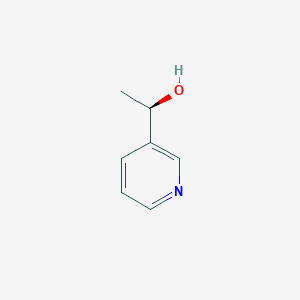

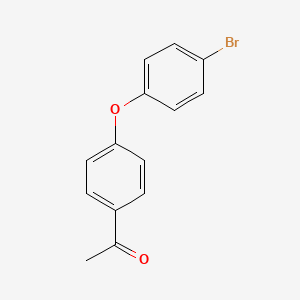

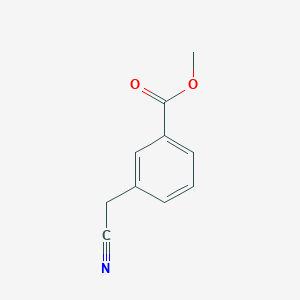

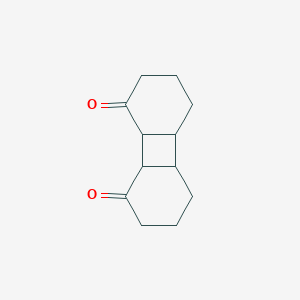

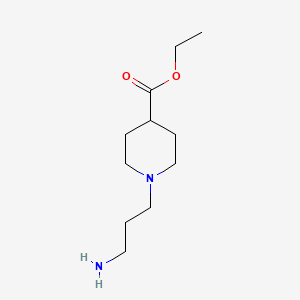

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

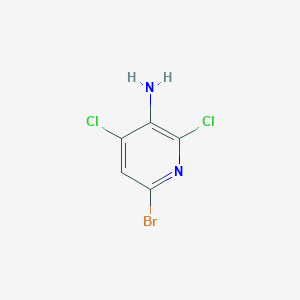

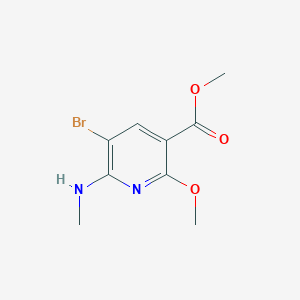

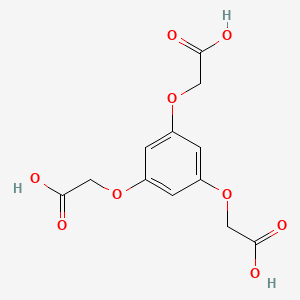

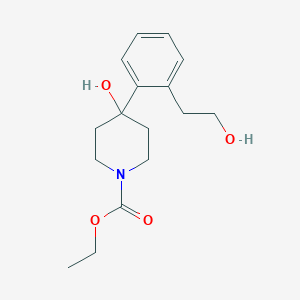

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B1311912.png)

![Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1311921.png)

![3-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1311924.png)